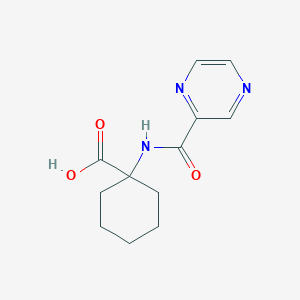
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid is a compound that features a pyrazine ring attached to a cyclohexane ring via a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid typically involves the reaction of pyrazine-2-carboxylic acid with cyclohexanecarboxylic acid. One common method involves the use of thionyl chloride to convert the carboxylic acids into their corresponding acyl chlorides, which then react with amines to form the desired carboxamides . The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid involves its interaction with specific molecular targets. For example, in the context of its antitubercular activity, the compound may inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with fatty acid synthase . This disruption in fatty acid synthesis can hinder the growth and replication of the bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A well-known antitubercular agent that shares the pyrazine ring structure.
Pyrazinecarboxamide: Another compound with a similar structure and potential biological activity.
Uniqueness
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid is unique due to the presence of both the pyrazine and cyclohexane rings, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Propriétés
Formule moléculaire |
C12H15N3O3 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
1-(pyrazine-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c16-10(9-8-13-6-7-14-9)15-12(11(17)18)4-2-1-3-5-12/h6-8H,1-5H2,(H,15,16)(H,17,18) |
Clé InChI |
YOAPQXPDZOWOGM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC=CN=C2 |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















